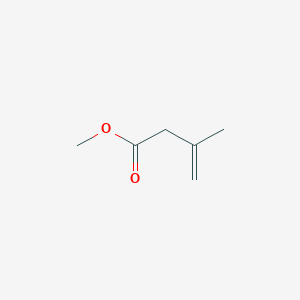

3-Butenoic acid, 3-methyl-, methyl ester

Description

Historical Context and Evolution of Research on Unsaturated Esters

The study of unsaturated esters is deeply rooted in the broader history of synthetic organic chemistry, which began to flourish in the mid-19th century with chemists starting to synthesize molecules, including those not found in nature. nih.gov Early research into esters, in general, was foundational, with German chemist Leopold Gmelin coining the term in the first half of the 19th century. acs.org The synthesis of α,β-unsaturated esters was a subject of investigation as early as 1946, indicating an early interest in this class of compounds. acs.org

The development of new synthetic methodologies has been a continuous driving force in the evolution of research on unsaturated esters. In 1967, a semi-catalytic reaction using nickel carbonyl was reported for the synthesis of unsaturated esters, showcasing the ongoing efforts to improve synthetic efficiency. acs.org A significant leap forward came with the development of palladium-catalyzed reactions, which provided highly practical and general methods for the α,β-dehydrogenation of esters to yield their unsaturated counterparts. organic-chemistry.org

More recently, the advent of olefin metathesis, particularly cross-metathesis, has revolutionized the synthesis of unsaturated esters, offering a powerful tool for creating carbon-carbon double bonds with high stereoselectivity. nih.gov This has been complemented by other modern techniques, such as the palladium-catalyzed long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds to their β,γ-isomers, further expanding the synthetic chemist's toolbox. acs.org The exploration of photochemical methods has also provided novel pathways for the isomerization of α,β-unsaturated esters to their β,γ-unsaturated isomers. acs.org

Significance of Methyl 3-Methyl-3-Butenoate as a Model Compound

Methyl 3-methyl-3-butenoate, as a β,γ-unsaturated ester, serves as an important model compound for a variety of chemical investigations due to its distinct structural features and reactivity. The presence of a carbon-carbon double bond in a non-conjugated position to the ester carbonyl group allows for the study of specific chemical transformations that are of broad interest in organic synthesis.

Its utility as a model compound is particularly evident in the field of catalysis. For instance, it can be used as a substrate in palladium-catalyzed alkylations, providing insights into the mechanisms of these important carbon-carbon bond-forming reactions. scbt.com Furthermore, the isomerization of β,γ-unsaturated esters like methyl 3-methyl-3-butenoate to their more thermodynamically stable α,β-conjugated isomers is a fundamental process studied in catalysis. chemicalbook.com The iron carbonyl-promoted isomerization of methyl 3-butenoate to afford α,β-unsaturated esters is a classic example of this type of transformation. chemicalbook.com

The unique reactivity of the β,γ-unsaturated ester moiety also makes it a valuable substrate in the development of new synthetic methods. For example, β,γ-unsaturated α-ketoesters have been highlighted as versatile synthons in asymmetric catalysis, participating in a wide range of transformations including Friedel-Crafts reactions, Michael additions, and various cycloadditions. nih.gov While methyl 3-methyl-3-butenoate itself is not an α-ketoester, its β,γ-unsaturation provides a platform to study the fundamental reactivity of this class of compounds.

Overview of Key Academic Research Trajectories for Methyl 3-Methyl-3-Butenoate

The academic research involving methyl 3-methyl-3-butenoate and its structural isomers has followed several key trajectories, reflecting its versatility as a building block and a probe for chemical reactivity.

One significant area of research is its application in the synthesis of complex molecules . For instance, methyl 3-butenoate, a close structural relative, has been employed in the synthesis of dipeptide olefin isosteres through intermolecular olefin cross-metathesis. chemicalbook.com This demonstrates the utility of such compounds in medicinal chemistry for creating novel peptide mimics. The broader class of β,γ-unsaturated esters are valuable precursors in the synthesis of natural products. sapub.org

Another important research trajectory is its use in catalysis and mechanistic studies . The isomerization of β,γ-unsaturated esters to their α,β-isomers is a well-studied reaction that provides a platform for investigating catalyst activity and reaction mechanisms. acs.orgchemicalbook.com For example, the treatment of methyl 3-butenoate with sodium hydroxide (B78521) in methanol (B129727) can lead to the formation of methyl crotonate, though side reactions can also occur. google.com The compound has also been identified as a product in the flash vacuum thermolysis of cocaine, highlighting its appearance in fundamental reactivity studies of more complex molecules. chemicalbook.com

In the realm of polymer chemistry , while direct polymerization studies of methyl 3-methyl-3-butenoate are not extensively documented in the provided results, related monomers are of significant interest. For example, the polymerization of 3-methyl-1-butene (B165623) has been studied using various catalysts, leading to polymers with different tacticities and properties. researchgate.net Given the presence of a polymerizable double bond, the potential of methyl 3-methyl-3-butenoate as a monomer or comonomer remains an area of interest.

The following table provides a summary of some of the key research applications of methyl 3-methyl-3-butenoate and its close analogs:

| Research Area | Specific Application | Reference Compound |

| Medicinal Chemistry | Synthesis of dipeptide olefin isosteres | Methyl 3-butenoate |

| Catalysis | Substrate for palladium-catalyzed alkylations | Methyl 3-butenoate |

| Catalysis | Model for isomerization reactions | Methyl 3-butenoate |

| Mechanistic Chemistry | Product in the thermolysis of cocaine | Methyl 3-butenoate |

| Natural Product Synthesis | Building block for complex molecules | β,γ-Unsaturated esters |

| Asymmetric Catalysis | Versatile synthon in various reactions | β,γ-Unsaturated α-ketoesters |

Current Gaps and Future Directions in Scholarly Inquiry

Despite the established utility of methyl 3-methyl-3-butenoate and other unsaturated esters, several areas remain ripe for further scholarly inquiry. A key challenge and future direction lies in the development of more efficient and selective catalytic systems for the functionalization of the carbon-carbon double bond. While significant progress has been made in areas like asymmetric hydrogenation and cross-metathesis for α,β-unsaturated esters, the development of highly enantioselective transformations for the less-activated double bond of β,γ-unsaturated esters like methyl 3-methyl-3-butenoate presents an ongoing challenge. nih.gov

The development of catalytic systems that can achieve long-range deconjugative isomerization of a wide variety of α,β-unsaturated carbonyl compounds has been a recent breakthrough. acs.org However, expanding the scope and understanding the intricate mechanisms of these reactions, especially for highly substituted systems, remains an area for future work. acs.org For instance, a recurrent limitation is the difficulty of many catalysts to coordinate and react with highly substituted olefins. acs.org

Furthermore, while the use of β,γ-unsaturated α-ketoesters in asymmetric catalysis is well-documented, expanding these powerful methodologies to a broader range of β,γ-unsaturated esters, including simpler ones like methyl 3-methyl-3-butenoate, is a logical next step. This would broaden the synthetic utility of this class of compounds.

Another avenue for future research is the exploration of methyl 3-methyl-3-butenoate as a bio-based monomer . As the push for sustainable chemistry grows, the synthesis of this compound from renewable resources and its subsequent polymerization could offer environmentally friendly alternatives to petroleum-based polymers. The study of its polymerization behavior, both as a homopolymer and in copolymers, could reveal new materials with interesting properties.

Finally, a deeper understanding of the metabolic pathways and biological activities of compounds like methyl 3-methyl-3-butenoate could open up new avenues in biochemistry and medicinal chemistry. While some metabolites have been identified in biological systems, a comprehensive understanding of the role of such simple unsaturated esters is still developing. pnas.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

methyl 3-methylbut-3-enoate |

InChI |

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h1,4H2,2-3H3 |

InChI Key |

TVTLCZHNZKWYBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Methyl 3-Methyl-3-Butenoate

The synthesis of methyl 3-methyl-3-butenoate can be achieved through several established routes. These methods often focus on the creation of the core carbon skeleton followed by esterification, or the direct formation of the ester from a suitable precursor. Key strategies include modifications of classical organic reactions and modern catalytic approaches.

The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.orglibretexts.orglibretexts.org The general strategy involves the deprotonation of a malonic ester, such as dimethyl malonate, with a suitable base to form a nucleophilic enolate. masterorganicchemistry.comorganic-chemistry.org This enolate then undergoes alkylation with an alkyl halide. Subsequent acidic hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid. wikipedia.orgmasterorganicchemistry.com

For the specific synthesis of 3-methyl-3-butenoic acid, the key is the introduction of the 2-propenyl group (CH2=C(CH3)-). A potential pathway involves the reaction of the malonate enolate with a suitable electrophile like 3-chloro-2-methylpropene (B57409). The resulting dialkylated malonic ester would then be hydrolyzed and decarboxylated to yield the target acid, which can subsequently be esterified with methanol (B129727) to produce methyl 3-methyl-3-butenoate.

Hypothetical Malonic Ester Synthesis Pathway:

Enolate Formation: Diethyl malonate is treated with a base like sodium ethoxide to generate the corresponding enolate. wikipedia.org

Alkylation: The enolate reacts with 3-chloro-2-methylpropene in a nucleophilic substitution reaction.

Saponification: The resulting substituted malonic ester is treated with aqueous base (e.g., NaOH) followed by acidification to hydrolyze both ester groups to carboxylic acids. libretexts.org

Decarboxylation: The malonic acid derivative is heated to induce decarboxylation, yielding 3-methyl-3-butenoic acid.

Esterification: The final acid is converted to methyl 3-methyl-3-butenoate via Fischer esterification with methanol and an acid catalyst. learncbse.in

It is important to note that a potential drawback of the alkylation step is the possibility of dialkylation, which can lower the yield of the desired mono-alkylated product. wikipedia.org

A more direct and modern approach to methyl 3-methyl-3-butenoate is the oxidative esterification of the corresponding aldehyde, 3-methyl-3-butenal. This transformation converts an aldehyde directly into an ester in the presence of an alcohol and an oxidant, often with the aid of a catalyst.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are highly effective organocatalysts for the oxidative esterification of aldehydes. nih.govrsc.org In this process, the NHC activates the aldehyde, which then reacts with methanol. An oxidant is required to complete the catalytic cycle. Various oxidants can be employed, and some systems can even use molecular oxygen from the air, presenting a green chemistry approach. nih.govnih.gov

Palladium Catalysis: Palladium complexes can also catalyze the oxidative esterification of aldehydes. researchgate.net These reactions can proceed under aerobic conditions, using oxygen as the terminal oxidant. researchgate.net The mechanism typically involves the formation of a palladium-alkoxide complex, insertion of the aldehyde, and subsequent elimination steps to form the ester product. researchgate.net

The table below summarizes representative catalytic systems for oxidative esterification.

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Quinones, Azobenzene, O2/Co-catalyst | Operates under mild conditions; can be highly efficient with low catalyst loadings. | nih.gov |

| Palladium Acetate / Ligand | O2 (Air) | Effective for a range of aldehydes and alcohols; uses a sustainable oxidant. | researchgate.net |

Mechanistic Analysis of Synthetic Transformations

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes. The key transformations involve the generation and reaction of specific reactive intermediates.

Breslow Intermediate in NHC Catalysis: The mechanism of NHC-catalyzed oxidative esterification is well-studied and proceeds through a key reactive intermediate known as the Breslow intermediate . nih.govrsc.orgacs.org The catalytic cycle generally involves:

Nucleophilic attack of the NHC on the aldehyde carbonyl carbon.

A proton transfer to form the zwitterionic Breslow intermediate. This step is often facilitated by other species like water or additives. rsc.orgacs.org

Oxidation of the Breslow intermediate. This can occur via a single-electron transfer (SET) mechanism, particularly in aerobic oxidations, leading to radical intermediates. acs.org

The resulting activated species, an acyl azolium ion, is a highly reactive acylating agent.

Reaction with an alcohol (methanol) releases the ester product and regenerates the NHC catalyst. acs.orgrsc.org

Palladium-Mediated Intermediates: In palladium-catalyzed oxidative esterifications, the mechanism is thought to involve organopalladium intermediates. researchgate.net A plausible pathway includes the formation of a palladium(II)-alkoxide, followed by coordination and insertion of the aldehyde to form a hemiacetal complex. Subsequent β-hydride elimination and reductive elimination steps would then yield the final ester product and regenerate the active catalyst. researchgate.net

Radical Intermediates: In some transformations, particularly those initiated by light or certain electrochemical methods, allyl radicals can be involved. For instance, the hydroarylation of alkenes, a related reaction type, can proceed through radical mechanisms. acs.org

While the target molecule, methyl 3-methyl-3-butenoate, is achiral, stereochemical principles are fundamental to its synthesis and the synthesis of related chiral molecules. rsc.org Stereocontrol is the practice of directing a chemical reaction to favor the formation of a specific stereoisomer.

In the context of the synthetic pathways discussed:

Substrate Control: If a chiral substrate were used, its inherent stereochemistry could direct the formation of a new stereocenter.

Catalyst Control: The use of chiral catalysts, such as chiral NHCs or chiral ligands in palladium systems, is a powerful strategy for asymmetric synthesis. This approach could be used to synthesize chiral analogues of methyl 3-methyl-3-butenoate with high enantiomeric excess.

Prochiral Recognition: The double bond in 3-methyl-3-butenal is prochiral. An enantioselective reaction, such as an asymmetric hydrogenation or addition across the double bond, would lead to a chiral product. The catalyst would differentiate between the two faces of the double bond.

Furthermore, isomerization reactions can be influenced by stereochemistry. For example, the photochemical isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts can be rendered enantioselective using a chiral proton source to protonate a transient photoenol intermediate. nih.gov

Intramolecular and Intermolecular Chemical Reactions

Methyl 3-methyl-3-butenoate, containing both an ester functional group and a carbon-carbon double bond, can participate in a variety of chemical reactions.

Intermolecular Reactions:

Isomerization: The β,γ-unsaturated double bond can be isomerized to the more thermodynamically stable α,β-conjugated position to form methyl 3-methyl-2-butenoate. This isomerization can be promoted by various catalysts, including iron carbonyls for the related methyl 3-butenoate. chemicalbook.com Photochemical methods can also be used to interconvert α,β- and β,γ-unsaturated esters. acs.orgacs.org

Hydrogenation: The double bond can be reduced via catalytic hydrogenation to yield methyl 3-methylbutanoate.

Olefin Metathesis: The terminal alkene makes it a potential substrate for intermolecular olefin cross-metathesis reactions, which is a powerful tool for forming new carbon-carbon bonds. chemicalbook.com

Addition Reactions: The double bond can undergo various electrophilic addition reactions typical of alkenes.

Intramolecular Reactions: While less common for this specific acyclic ester, under certain conditions, intramolecular reactions could be induced. For example, if another reactive functional group were present in the molecule, an intramolecular cyclization could potentially occur. The Perkin alicyclic synthesis is an example of an intramolecular variation of the malonic ester synthesis using a dihalide to form a cyclic compound. wikipedia.org

Allylation Reactions with Diverse Carbonyl Substrates

The functionalized derivative, methyl 3-(bromomethyl)but-3-enoate, serves as a key reagent in Barbier-type allylation reactions, enabling the formation of carbon-carbon bonds with a variety of carbonyl compounds. researchgate.netresearchgate.net This process typically involves the use of a metal, such as zinc, to mediate the reaction between the bromoester and an aldehyde or ketone. researchgate.netresearchgate.net The reaction proceeds smoothly with structurally diverse ketones and aldehydes, including aromatic and aliphatic substrates, to produce the corresponding δ-hydroxy-β-methylidenecarboxylic acid esters. researchgate.netresearchgate.netresearchgate.net

The reaction is often conducted in solvents like tetrahydrofuran (B95107) (THF), and the presence of aqueous ammonium (B1175870) chloride can be beneficial for achieving satisfactory yields. researchgate.netresearchgate.net For instance, methyl 3-(bromomethyl)but-3-enoate reacts efficiently with aldehydes like prenal and β-ionylideneacetaldehyde in the presence of zinc and aqueous ammonium chloride. researchgate.netresearchgate.net The versatility of this methodology allows for the allylation of a wide range of carbonyl compounds, demonstrating good chemoselectivity. researchgate.net In some cases, particularly in the absence of an aqueous workup, the initially formed δ-hydroxy ester can undergo spontaneous lactonization. researchgate.netresearchgate.net

The diastereoselectivity of the allylation can be influenced by the reaction conditions and the nature of the substrates. For example, the reaction of methyl 3-(bromomethyl)but-3-enoate with (R)-2,3-O-cyclohexylideneglyceraldehyde shows that the choice of metal and solvent system (e.g., Zn in DMF or THF with aqueous ammonium chloride) is crucial for achieving the best diastereoselectivity. researchgate.net These stereoselective additions are valuable in synthetic chemistry, providing routes to complex molecules with defined stereocenters. acs.org

| Carbonyl Substrate | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Prenal | Zn, aq. NH4Cl, THF | δ-Hydroxy-β-methylidenecarboxylic acid ester | researchgate.netresearchgate.net |

| β-Ionylideneacetaldehyde | Zn, aq. NH4Cl, THF | δ-Hydroxy-β-methylidenecarboxylic acid ester | researchgate.netresearchgate.net |

| Benzyloxyacetaldehyde | Zn, aq. NH4Cl, THF | δ-Hydroxy-β-methylidenecarboxylic acid ester | researchgate.netresearchgate.net |

| Benzo[f]coumarin derivatives (ketones) | Zn, THF | Homoallylic alcohol derivative | researchgate.netresearchgate.net |

| (R)-2,3-O-Cyclohexylideneglyceraldehyde | Zn, DMF or THF/aq. NH4Cl | Diastereomeric homoallylic alcohols | researchgate.net |

Allylic Halogenation via N-Bromosuccinimide Methodologies

Allylic halogenation of methyl 3-methyl-3-butenoate and its isomers can be effectively achieved using N-Bromosuccinimide (NBS). rsc.orglibretexts.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is a standard method for introducing a halogen at the allylic position—the carbon atom adjacent to a double bond. libretexts.orglibretexts.org The reaction is typically initiated by light or a radical initiator, such as a peroxide. libretexts.orgyoutube.com

The key to the selectivity of NBS is that it provides a constant, low concentration of molecular bromine (Br₂) in the reaction medium. libretexts.orglibretexts.org This low concentration favors the radical substitution pathway at the allylic position over the electrophilic addition of bromine across the double bond. libretexts.org

The mechanism involves three main stages:

Initiation: The reaction begins with the homolytic cleavage of a radical initiator or the Br-Br bond in the trace Br₂ present, forming bromine radicals (Br•). libretexts.orgyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of the substrate, in this case, the methyl group of methyl 3-methyl-3-butenoate. This step is favored because it forms a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a molecule of Br₂ to form the allylic bromide product (methyl 4-bromo-3-methyl-3-butenoate) and a new bromine radical, which continues the chain. libretexts.orglibretexts.org The HBr generated as a byproduct reacts rapidly with NBS to regenerate the Br₂ needed for the propagation step. libretexts.org

Termination: The chain reaction is terminated when two radicals combine in various possible ways. libretexts.org

Due to resonance, the abstraction of a hydrogen atom from the methyl group of methyl 3-methyl-3-butenoate leads to an allylic radical that has two resonance contributors. This can potentially lead to the formation of isomeric products.

Selective Reduction of the Ester Moiety to Corresponding Alcohols

The ester functional group in methyl 3-methyl-3-butenoate can be selectively reduced to the corresponding primary alcohol, 3-methyl-3-buten-1-ol, using powerful hydride-transfer reagents. harvard.eduyoutube.com Lithium aluminum hydride (LiAlH₄) is a strong and non-selective reducing agent capable of readily reducing esters, carboxylic acids, ketones, and aldehydes to the corresponding alcohols. harvard.eduyoutube.comacs.org The reduction of an ester with LiAlH₄ typically requires a stoichiometric amount of the reagent followed by an aqueous or acidic workup to protonate the resulting alkoxide and neutralize the aluminum salts. youtube.com

For more selective transformations where other reducible functional groups might be present in the molecule, other reagents can be employed. Lithium borohydride (B1222165) (LiBH₄) is a useful reagent that allows for the selective reduction of esters in the presence of functional groups like carboxylic acids and amides. harvard.eduacs.org While less reactive than LiAlH₄, LiBH₄ is still potent enough to reduce esters to primary alcohols. harvard.eduacs.org Diisobutylaluminium hydride (DIBAL-H) is another common reagent that can reduce esters to aldehydes at low temperatures, but if used in excess or at higher temperatures, it will lead to the primary alcohol. acs.org

| Reducing Agent | Selectivity | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective; reduces esters, acids, ketones, aldehydes. | 3-Methyl-3-buten-1-ol | harvard.eduyoutube.com |

| Lithium Borohydride (LiBH₄) | Selectively reduces esters in the presence of carboxylic acids and amides. | 3-Methyl-3-buten-1-ol | harvard.eduacs.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Can be controlled to yield aldehyde at low temp; excess yields alcohol. | 3-Methyl-3-buten-1-ol | acs.org |

| Borane Complexes (BH₃·L) | Reduces carboxylic acids faster than esters. | 3-Methyl-3-buten-1-ol (less common for this specific transformation) | harvard.edu |

Reactivity Profiling of Functionalized Methyl 3-Methyl-3-Butenoate Derivatives

Condensation Reactions with Carbonyl Compounds in the Presence of Zinc

A key reaction of functionalized methyl 3-methyl-3-butenoate derivatives, specifically α-halo esters like methyl 3-(bromomethyl)but-3-enoate, is the Reformatsky reaction. wikipedia.org This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.orgnih.gov The zinc metal undergoes oxidative addition into the carbon-halogen bond of the ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org

These zinc enolates are relatively stable and less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester group of another molecule. wikipedia.orgorganic-chemistry.org Their primary reactivity is as a nucleophile that adds to the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org This addition, followed by an acidic workup, yields a β-hydroxy ester (in the context of a standard α-halo ester) or, in the case of methyl 3-(bromomethyl)but-3-enoate, a δ-hydroxy-β-methylidenecarboxylic acid ester. researchgate.netwikipedia.org

The reaction is typically carried out in a solvent such as THF. researchgate.netresearchgate.net The utility of this method is broad, as it tolerates a wide range of functional groups and can be applied to both aldehydes and ketones. nih.govorganic-chemistry.org The condensation of methyl 3-(bromomethyl)but-3-enoate with various aldehydes, mediated by zinc, has been shown to be an efficient procedure for creating new carbon-carbon bonds. researchgate.netresearchgate.net

| Carbonyl Compound | Key Reagents | Product | Reference |

|---|---|---|---|

| Aldehydes (general) | Methyl 3-(bromomethyl)but-3-enoate, Zn | δ-Hydroxy-β-methylidenecarboxylic acid ester | researchgate.net |

| Ketones (general) | Methyl 3-(bromomethyl)but-3-enoate, Zn | δ-Hydroxy-β-methylidenecarboxylic acid ester | researchgate.net |

| β-Ionylideneacetaldehyde | Methyl 3-(bromomethyl)but-3-enoate, Zn | Precursor to Isotretinoin | researchgate.net |

Application in Synthesis of Complex Natural Products

The functionalized derivatives of methyl 3-methyl-3-butenoate are valuable building blocks in the total synthesis of complex and biologically active natural products. researchgate.netresearchgate.net The allylation and condensation reactions described provide a powerful tool for constructing key carbon skeletons and introducing specific functional groups with stereochemical control. acs.org

For example, the zinc-mediated condensation of methyl 3-(bromomethyl)but-3-enoate with β-ionylideneacetaldehyde was successfully employed in a synthesis of isotretinoin, a retinoid used in medicine. researchgate.netresearchgate.net In other applications, the homoallylic alcohols produced from the diastereoselective allylation of chiral aldehydes serve as crucial intermediates. The reaction with (R)-2,3-O-cyclohexylideneglyceraldehyde yields a homoallylic alcohol that has been identified as a viable building block for the synthesis of macrocyclic anticancer agents, such as laulimalide (B1674552) and its analogues. researchgate.net

Furthermore, the modification of benzo[f]coumarin derivatives via Barbier allylation with methyl 3-(bromomethyl)but-3-enoate has been explored to synthesize new unsaturated lactones with potential biological activity. researchgate.netresearchgate.net These examples highlight the strategic importance of methyl 3-methyl-3-butenoate derivatives as versatile synthons in the target-oriented synthesis of complex molecules. researchgate.net

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of methyl 3-methyl-3-butenoate displays distinct signals corresponding to the different types of protons in the molecule. The olefinic protons, attached to the carbon-carbon double bond, are expected to resonate in the downfield region of the spectrum. The alkyl protons, which include the methyl group attached to the double bond, the methylene (B1212753) group adjacent to the carbonyl, and the methyl ester protons, appear in the upfield region. The splitting patterns of these signals, arising from spin-spin coupling between neighboring non-equivalent protons, provide valuable information about the connectivity of the atoms.

| Proton Type | Typical Chemical Shift (δ, ppm) | Splitting Pattern |

| Olefinic Protons (=CH₂) | 4.5 - 5.5 | Multiplet |

| Methylene Protons (-CH₂-) | ~3.0 | Singlet or fine multiplet |

| Methyl Ester Protons (-OCH₃) | ~3.7 | Singlet |

| Vinylic Methyl Protons (-CH₃) | ~1.7 | Singlet or fine multiplet |

This table presents expected values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp² hybridized carbons of the alkene are found in the downfield region, typically between 100 and 150 ppm. The sp³ hybridized carbons of the alkyl groups appear in the upfield region. A characteristic signal for the ester carbonyl carbon is observed further downfield, generally around 170 ppm.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~170 |

| Vinylic Carbon (=C(CH₃)₂) | 140 - 150 |

| Vinylic Carbon (=CH₂) | 110 - 120 |

| Methoxy (B1213986) Carbon (-OCH₃) | ~51 |

| Methylene Carbon (-CH₂-) | 35 - 45 |

| Vinylic Methyl Carbon (-CH₃) | 20 - 25 |

This table presents expected values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would reveal correlations between coupled protons, for instance, between the methylene protons and the olefinic protons. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) could establish long-range correlations, for example, between the methyl ester protons and the carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of methyl 3-methyl-3-butenoate is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the stretching vibration of the ester carbonyl group (C=O), which typically appears in the region of 1740-1720 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibration of the alkene would give rise to a band around 1650 cm⁻¹. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1740 - 1720 | Strong |

| C=C Stretch (Alkene) | ~1650 | Medium to Weak |

| sp² C-H Stretch | >3000 | Medium |

| sp³ C-H Stretch | <3000 | Medium to Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Medium to Strong |

This table presents expected values based on typical vibrational frequencies for similar functional groups and may not represent exact experimental values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of methyl 3-methyl-3-butenoate would show a molecular ion peak corresponding to its molecular weight (114.14 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or other characteristic fragments. One potential fragmentation could lead to the formation of an allyl cation with a mass-to-charge ratio (m/z) of 83.

Electron Ionization (EI) Mass Spectrometry for Molecular Ion and Fragmentation Pathways

Electron Ionization (EI) mass spectrometry involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the ions versus their relative abundance.

The molecular ion peak for 3-Butenoic acid, 3-methyl-, methyl ester is expected at an m/z of 114, corresponding to the molecular weight of the compound [C₆H₁₀O₂]⁺•. The fragmentation of this molecular ion is influenced by the functional groups present, namely the ester and the alkene.

Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. For this compound, the following fragmentations are plausible:

Loss of a methoxy radical (•OCH₃): This α-cleavage results in the formation of an acylium ion at m/z 83 ([C₅H₇O]⁺). This is often a prominent peak in the mass spectra of methyl esters.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the branched alkene portion of the molecule can lead to an ion at m/z 99 ([C₅H₇O₂]⁺).

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen in the appropriate position relative to the carbonyl group, other rearrangement processes can occur.

Cleavage of the C-C bond adjacent to the double bond: This can lead to the formation of various smaller fragment ions.

A representative EI mass spectrum would likely show a prominent base peak corresponding to a stable fragment ion. The relative intensities of the fragment ions provide clues to the stability of the ions and the likelihood of specific fragmentation pathways.

Table 1: Representative Electron Ionization (EI) Mass Spectrum Data for this compound

| m/z | Relative Abundance (%) | Possible Fragment |

| 114 | 15 | [C₆H₁₀O₂]⁺• (Molecular Ion) |

| 99 | 25 | [M - CH₃]⁺ |

| 83 | 100 | [M - OCH₃]⁺ (Base Peak) |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

Note: This table is based on general fragmentation patterns of similar unsaturated esters and is representative. Actual experimental values may vary.

Chemical Ionization (CI) Mass Spectrometry for Quasimolecular Ion Analysis

Chemical Ionization (CI) is a softer ionization technique compared to EI, resulting in less fragmentation and a more prominent quasimolecular ion peak. In CI-MS, a reagent gas (such as methane (B114726), isobutane, or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce ions.

When using a reagent gas like methane (CH₄), proton transfer is a common ionization process. For this compound, this would result in a protonated molecule, [M+H]⁺, at an m/z of 115. Adduct ions with reagent gas species, such as [M+C₂H₅]⁺ (m/z 143) and [M+C₃H₅]⁺ (m/z 155), may also be observed. The high abundance of the [M+H]⁺ ion is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent.

For unsaturated esters, specific CI techniques can be employed to elucidate the position of the double bond. For instance, using acetonitrile (B52724) (CH₃CN) as the reagent gas in CI-MS/MS can lead to the formation of covalent adducts with the double bond. The fragmentation of these adducts can then provide specific information about the location of the unsaturation within the molecule. nih.govacs.orgresearchgate.netacs.org This method is particularly valuable for distinguishing between isomers of unsaturated fatty acid methyl esters. shimadzu.com

Table 2: Expected Quasimolecular and Adduct Ions in Chemical Ionization (CI) Mass Spectrometry of this compound

| Reagent Gas | Ion | m/z |

| Methane (CH₄) | [M+H]⁺ | 115 |

| Methane (CH₄) | [M+C₂H₅]⁺ | 143 |

| Methane (CH₄) | [M+C₃H₅]⁺ | 155 |

| Acetonitrile (CH₃CN) | [M+CH₃CN+H]⁺ | 156 |

Note: The formation and abundance of these ions depend on the specific CI conditions and the reagent gas used.

Applications in Advanced Materials and Specialized Organic Synthesis

Monomeric Utility in Polymer Science

Methyl 3-methylbut-3-enoate can be employed as a monomer in the synthesis of polymers. Its vinyl group allows it to undergo polymerization, leading to the formation of various copolymers that find use in coatings, adhesives, and sealants.

Influence on Polymer Mechanical and Environmental Resistance Characteristics

Precursor in Complex Molecule Construction

Beyond its role in polymer chemistry, methyl 3-methylbut-3-enoate serves as a valuable starting material for the synthesis of more complex molecules, leveraging the reactivity of its carbon-carbon double bond.

Intermolecular Olefin Cross-Metathesis for Dipeptide Olefin Isostere Synthesis

In the field of medicinal chemistry and peptide science, methyl 3-methylbut-3-enoate is utilized in the synthesis of dipeptide olefin isosteres. This is achieved through an intermolecular olefin cross-metathesis reaction, a powerful carbon-carbon bond-forming reaction. Dipeptide isosteres are molecules that mimic the structure of natural dipeptides but contain a carbon-carbon double bond in place of the amide bond, which can lead to increased stability against enzymatic degradation. The use of methyl 3-methylbut-3-enoate in this context allows for the creation of these modified peptide structures, which have potential therapeutic applications.

Pathways to α,β-Unsaturated Ester Derivatives

Methyl 3-methylbut-3-enoate can be converted into its more thermodynamically stable isomer, an α,β-unsaturated ester. This isomerization can be promoted by iron carbonyl catalysts. This transformation is significant for synthesizing compounds with specific electronic and structural properties that are desirable in the development of pharmaceuticals and agrochemicals. The conjugated system of an α,β-unsaturated ester is a key functional group in many biologically active molecules.

Environmental Chemistry and Atmospheric Degradation Studies

Kinetic and Mechanistic Studies of Atmospheric Oxidation

Kinetic studies provide quantitative data on the reaction rates of methyl 3-methyl-3-butenoate with atmospheric oxidants, which is essential for modeling its environmental impact.

The gas-phase reaction of methyl 3-methyl-3-butenoate with ozone is a significant atmospheric removal pathway. The reaction proceeds via a concerted 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond. researchgate.net An experimental study using the relative rate method determined the rate coefficient for this reaction under specific laboratory conditions. rsc.orgresearchgate.net

Table 1: Rate Coefficient for the Reaction of Methyl 3-methyl-3-butenoate with O₃

| Reactant | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (mbar) | Method | Source |

|---|---|---|---|---|---|---|

| Methyl 3-methyl-3-butenoate | O₃ | (1.3 ± 0.3) x 10⁻¹⁸ | 298 ± 2 | 990 ± 15 | Relative Rate | rsc.orgresearchgate.net |

Based on this rate coefficient and a typical global average ozone concentration of 7 x 10¹¹ molecules cm⁻³, the atmospheric lifetime of methyl 3-methyl-3-butenoate with respect to ozonolysis is approximately 11 days. This indicates that ozonolysis is a moderately efficient removal process for this compound in the troposphere.

During daylight hours, the reaction with the hydroxyl (OH) radical is expected to be the dominant atmospheric loss process for unsaturated organic compounds like methyl 3-methyl-3-butenoate. rsc.org However, a specific experimentally determined rate coefficient for the reaction between methyl 3-methyl-3-butenoate and OH radicals could not be located in the reviewed scientific literature.

The reaction pathway is anticipated to proceed primarily through the electrophilic addition of the OH radical to the carbon-carbon double bond. There are two potential sites for addition:

Addition to the terminal carbon (CH₂=): This would form a more stable tertiary alkyl radical intermediate (HOCH₂-C•(CH₃)CH₂COOCH₃).

Addition to the internal carbon (=C(CH₃)): This would result in a less stable primary alkyl radical (•CH₂-C(OH)(CH₃)CH₂COOCH₃).

Therefore, the addition to the terminal carbon is the more likely pathway. Following this initial addition, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), this peroxy radical can undergo further reactions, leading to the formation of various oxidation products and contributing to photochemical smog. Without an experimental rate coefficient, a precise atmospheric lifetime with respect to OH radical oxidation cannot be calculated.

Formation of Secondary Atmospheric Constituents from Degradation Processes

The atmospheric degradation of methyl 3-methyl-3-butenoate through ozonolysis and OH-initiated oxidation leads to the formation of smaller, more oxidized volatile compounds and potentially secondary organic aerosol (SOA).

The primary mechanism of ozonolysis involves the cleavage of the carbon-carbon double bond. dss.go.th For methyl 3-methyl-3-butenoate, this process is predicted to break the molecule into two smaller carbonyl compounds. Similarly, the dominant pathway for OH-initiated oxidation, following the addition of OH to the double bond and subsequent reaction with O₂ and NO, is also expected to result in the cleavage of the carbon-carbon bond, yielding similar products.

The predicted primary stable products from these degradation pathways are formaldehyde (B43269) and methyl 3-oxobutanoate.

Table 2: Predicted Secondary Atmospheric Constituents from the Degradation of Methyl 3-methyl-3-butenoate

| Degradation Process | Predicted Primary Products | Chemical Formula |

|---|---|---|

| Ozonolysis | Formaldehyde | CH₂O |

| Methyl 3-oxobutanoate | C₅H₈O₃ | |

| OH-Initiated Oxidation | Formaldehyde | CH₂O |

| Methyl 3-oxobutanoate | C₅H₈O₃ |

The formation of these secondary products, particularly formaldehyde, a known air toxin and ozone precursor, highlights the environmental relevance of the atmospheric degradation of methyl 3-methyl-3-butenoate.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These investigations for methyl 3-methyl-3-butenoate reveal details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for calculating molecular geometries, vibrational frequencies, and properties related to electron distribution, such as frontier molecular orbitals (HOMO and LUMO).

While specific, in-depth DFT studies exclusively on methyl 3-methyl-3-butenoate are not widely available in public literature, the principles are well-established from studies on structurally similar unsaturated esters. For instance, DFT calculations are routinely used to understand electronic properties by constructing molecular electrostatic surface potentials and analyzing total electron density distribution. researchgate.net These methods help identify sites of chemical reactivity within a molecule. researchgate.net For related unsaturated carbonyls, DFT has been employed to elucidate reaction mechanisms and understand properties. researchgate.netepdf.pub Theoretical investigations on isomers and related esters often use DFT methods like B3LYP to optimize molecular structures and predict spectroscopic data. epdf.pub

| Property | Description | Typical Application for Methyl 3-methyl-3-butenoate |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles, defining the molecule's 3D shape. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and is used to predict electronic transitions. researchgate.net |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (stretching, bending). | Predicts the molecule's infrared (IR) spectrum, allowing for comparison with experimental data. |

| MESP Map | Molecular Electrostatic Potential map. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for electrophilic and nucleophilic attack. researchgate.net |

Ab Initio Methods for Electronic Excitation and Ground States

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for obtaining highly accurate descriptions of both ground and excited electronic states.

Studies on related unsaturated esters and their atmospheric reactions have utilized high-level ab initio methods to map out potential energy surfaces and understand reaction dynamics. researchgate.net For example, investigations into the OH-initiated oxidation of similar compounds often employ ab initio calculations to determine the energy profile of the reaction. researchgate.net Such studies can model the formation of prereactive complexes and subsequent adducts, providing a detailed, step-by-step view of the reaction pathway. researchgate.net Applying these methods to methyl 3-methyl-3-butenoate would allow for a precise characterization of its excited states, which is essential for understanding its photochemistry, and for calculating reaction rate constants with a high degree of accuracy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like methyl 3-methyl-3-butenoate, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules in a condensed phase.

MD simulations can reveal the different shapes (conformers) the molecule can adopt due to rotation around its single bonds. By simulating the molecule's behavior in a solvent or as part of a larger system, MD can provide insights into:

Conformational Preferences: Identifying the most stable conformers and the energy barriers between them.

Solvation Effects: How the molecule arranges itself in a solvent and the nature of the intermolecular forces at play.

Bulk Properties: Predicting macroscopic properties like density and viscosity when simulating a large number of molecules together.

Reaction Pathway Analysis through Transition State Theory and Potential Energy Surface Mapping

Understanding how a chemical reaction occurs requires mapping the energetic changes as reactants transform into products. This is achieved by analyzing the reaction's potential energy surface (PES) and identifying the transition states.

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions. It posits that the reaction rate is determined by the concentration of an activated complex (the transition state) in equilibrium with the reactants. researchgate.net For reactions involving methyl 3-methyl-3-butenoate, such as its atmospheric oxidation by OH radicals or ozone, TST can be used to predict how quickly these reactions will occur under different conditions. researchgate.netresearchgate.net

Potential Energy Surface (PES) Mapping involves calculating the energy of the molecular system for all possible arrangements of its atoms. The PES provides a complete landscape of the reaction, showing reactants and products as valleys and transition states as saddle points. For the reactions of unsaturated esters, the PES reveals the different possible pathways, such as addition to the double bond or hydrogen abstraction. researchgate.net For instance, in the reaction with OH radicals, calculations would map the energy profile for the radical adding to either carbon of the C=C double bond, allowing researchers to determine the most favorable pathway and predict the resulting products. researchgate.netresearchgate.net

| Computational Method | Target of Analysis | Insights Gained for Methyl 3-methyl-3-butenoate |

| Transition State Theory (TST) | Reaction Rates | Calculation of rate coefficients for atmospheric degradation or synthesis reactions. researchgate.net |

| Potential Energy Surface (PES) | Reaction Mechanisms | Identification of the lowest energy path from reactants to products, including all intermediates and transition states. researchgate.net |

| CVT/SCT | Rate Coefficients | Canonical Variational Transition State Theory with Small Curvature Tunneling corrections provides more accurate rate calculations over a range of temperatures. researchgate.net |

Emerging Research Frontiers and Methodological Advancements

Development of Novel Catalytic Systems for Synthesis and Transformation

The efficient synthesis and subsequent transformation of 3-Butenoic acid, 3-methyl-, methyl ester, are pivotal for its potential applications. Research is increasingly focused on developing sophisticated catalytic systems that offer high yield, selectivity, and environmentally benign conditions.

A patented process outlines a method for producing methyl 3,4-hydrocarbyl-3-butenoates, a class of compounds that includes this compound. google.com This process involves the reaction of a corresponding allyl halide with carbon monoxide and methanol (B129727) in the presence of a nickel-carbonyl and thiourea (B124793) catalyst system. google.com This approach is notable for operating in a homogeneous phase at mild temperatures (15-35°C) and atmospheric pressure, achieving yields as high as 89%. google.com

For related unsaturated esters, innovative catalytic strategies are also emerging. For instance, the synthesis of the isomeric compound, methyl 3-methyl-2-butenoate, has been achieved using a NiW/Al-CA catalyst in the presence of an ionic liquid, [MIMPS][HSO4-]. chemicalbook.com This method highlights a green chemistry approach, where the ionic liquid and catalyst system can be separated from the organic product layer after the reaction. chemicalbook.com While not directly applied to this compound, these systems represent a significant frontier in catalyst development for this class of compounds. The transformation of these esters is also an area of interest; for example, methyl 3-butenoate can undergo isomerization promoted by iron carbonyls to produce α,β-unsaturated esters. chemicalbook.com

Table 1: Comparison of Catalytic Systems for Unsaturated Ester Synthesis

| Target Compound Class | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Methyl 3,4-hydrocarbyl-3-butenoates | Nickel-carbonyl and thiourea | Homogeneous phase; mild conditions (15-35°C, atmospheric pressure); high yield (up to 89%). | google.com |

| Methyl 3-methyl-2-butenoate (isomer) | NiW/Al-CA with ionic liquid [MIMPS][HSO4-] | Green chemistry approach; clear layering for easy product separation. | chemicalbook.com |

| α,β-unsaturated esters (from transformation) | Iron carbonyls | Promotes isomerization of β,γ-unsaturated esters like methyl 3-butenoate. | chemicalbook.com |

Integration of Advanced Analytical Techniques for In Situ Monitoring

To optimize reaction conditions and ensure process safety and efficiency, the integration of advanced analytical techniques for real-time, or in situ, monitoring is crucial. These process analytical technologies (PAT) provide continuous insight into reaction kinetics, intermediate formation, and product yield without the need for offline sampling.

For reactions involving unsaturated esters, Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool. Studies on the atmospheric degradation of the related compound methyl 3-butenoate have utilized long-path FT-IR systems for sensitive "in situ" monitoring of reactants and products. rsc.org This technique allows for the tracking of the decay of specific infrared absorption frequencies corresponding to the reactants. rsc.org

Gas chromatography (GC) is another vital analytical method employed for monitoring the progress of ester synthesis. In the synthesis of methyl 3-methyl-2-butenoate, GC was used to track the reaction's progression over time. chemicalbook.com While this represents an "at-line" rather than a true "in-situ" measurement (requiring sample extraction), its rapid analysis time provides valuable data for process control. The combination of GC with mass spectrometry (GC-MS) is also essential for the definitive identification of products and intermediates. nih.gov

Table 2: Advanced Analytical Techniques for Ester Synthesis Monitoring

| Analytical Technique | Application | Information Gained | Example Compound | Reference |

|---|---|---|---|---|

| FT-IR Spectroscopy | In situ reaction monitoring | Concentration changes of reactants and products over time. | Methyl 3-butenoate | rsc.org |

| Gas Chromatography (GC) | At-line reaction tracking | Reaction progress, conversion rates. | Methyl 3-methyl-2-butenoate | chemicalbook.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Product identification | Structural confirmation of reaction products and intermediates. | Methyl 3-butenoate | nih.gov |

Exploration of Bio-inspired Synthetic Routes

The quest for sustainable and green chemical processes has led to the exploration of bio-inspired and biocatalytic synthetic routes. While specific research into the enzymatic synthesis of this compound is not widely documented, general principles from related biocatalytic processes suggest a promising frontier.

Enzymatic esterification, particularly using lipases, is a well-established method for producing fatty acid methyl esters (FAMEs), commonly known as biodiesel. dtu.dknih.gov These processes utilize immobilized enzymes, such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus (Lipozyme TL IM), to catalyze the esterification of free fatty acids with methanol. nih.gov This approach offers high yields (often exceeding 96%) under mild reaction conditions. dtu.dknih.gov

Applying this bio-inspired strategy to produce this compound would involve the direct lipase-catalyzed esterification of 3-methyl-3-butenoic acid with methanol. This route could potentially offer several advantages over traditional chemical catalysis, including higher selectivity, reduced energy consumption, and avoidance of harsh reagents and byproducts. This remains a largely unexplored but highly potential area for future research.

Comprehensive Environmental Impact Assessment and Mitigation Strategies

Understanding the environmental fate and potential impact of chemicals is a critical aspect of modern chemical research. For this compound, a comprehensive assessment involves evaluating its persistence, degradation pathways, and potential for bioaccumulation.

While specific data for this compound, is limited, studies on the analogous compound, methyl 3-butenoate, provide valuable insights into its likely environmental behavior. The primary tropospheric fate for such unsaturated esters is expected to be their reaction with hydroxyl (OH) radicals. rsc.org This reaction leads to relatively short atmospheric lifetimes; for methyl 3-butenoate, the calculated lifetime is approximately 4 hours. rsc.org This high reactivity suggests that the compound would likely contribute to the formation of local ozone and other photooxidants near its emission sources rather than persisting globally. rsc.org

The biodegradability of esters is another key consideration. General studies on methyl ester sulphonates show that the rate of biodegradation can be influenced by the length of the carbon chain, with longer chains sometimes taking more time for microorganisms to break down. ukm.my The development of mitigation strategies would rely on these fundamental properties. For a compound with a short atmospheric lifetime, mitigation would focus on controlling emissions at the source. For potential water or soil contamination, promoting biodegradation would be a key strategy. Further research is needed to specifically quantify the biodegradation rates and pathways for this compound, to develop targeted environmental mitigation plans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Butenoic acid, 3-methyl-, methyl ester, and what are their mechanistic considerations?

- The compound can be synthesized via two primary routes:

Haloform reaction/ester formation : Mesityl oxide reacts with methanol under controlled conditions to yield the ester .

Alcohol oxidation/ester formation : 3-Methyl-2-buten-1-ol is oxidized in the presence of methanol to form the ester through intermediate carbonyl species .

- Key considerations include optimizing reaction time, temperature (typically 60–80°C for esterification), and acid catalysis (e.g., H₂SO₄) to prevent side reactions like polymerization of the unsaturated backbone .

Q. How can the structural identity of this compound be confirmed experimentally?

- Spectroscopic methods :

- GC/MS : Compare retention indices and mass fragmentation patterns with NIST Standard Reference Database entries (e.g., molecular ion peak at m/z 168.2328 for C₁₀H₁₆O₂) .

- ¹H/¹³C NMR : Look for characteristic signals:

- δ 5.7–6.2 ppm (vinyl protons), δ 3.6–3.8 ppm (methoxy group), and δ 1.8–2.1 ppm (methyl substituents on the double bond) .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation of the α,β-unsaturated ester moiety .

- Monitor for degradation via periodic GC analysis; degradation products may include 3-methyl-2-butenoic acid (hydrolysis) or polymeric residues (thermal decomposition) .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives from this compound be achieved?

- Copper-catalyzed asymmetric reactions : Utilize chiral ligands (e.g., bisoxazolines) to functionalize the α,β-unsaturated ester for cyclopropanation or conjugate addition, yielding enantiomerically enriched products (e.g., trans-chrysanthemic acid derivatives) .

- Resolution via enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, enabling separation of (R)- and (S)-configured intermediates .

Q. What analytical strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

- Meta-analysis of literature : Cross-reference NIST Chemistry WebBook data (boiling point: ~195°C at 760 mmHg) with independent experimental replicates using calibrated differential scanning calorimetry (DSC) .

- Vapor pressure measurements : Employ static or dynamic methods (e.g., ebulliometry) to validate discrepancies caused by impurities or isomerization .

Q. How does the compound’s reactivity vary under different solvent systems in organometallic coupling reactions?

- Polar aprotic solvents (DMF, THF) : Enhance nucleophilic attack on the ester carbonyl, facilitating cross-coupling (e.g., Heck reactions) with aryl halides .

- Nonpolar solvents (hexane, toluene) : Favor Diels-Alder reactions due to increased diene-dienophile proximity, as demonstrated by cycloadduct formation with maleic anhydride .

Q. What computational methods predict the compound’s behavior in complex reaction environments?

- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to model regioselectivity in electrophilic additions .

- Molecular dynamics simulations : Assess solvent effects on conformational stability, particularly for the ester’s s-cis vs. s-trans configurations .

Methodological Notes

- Spectral databases : Always cross-validate experimental GC/MS/NMR data with NIST or EPA reference libraries to minimize misidentification .

- Synthetic reproducibility : Document catalyst loadings, solvent drying protocols, and inert atmosphere conditions, as minor variations significantly impact yield in unsaturated ester chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.